REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[K+].[K+].Cl.Cl.Br[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:6]=[CH:5]2 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
CuBr
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cu bronze
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 1 hour at 150° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated inorganic salts
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
ADDITION
|
Details
|
Water (2 L), ethyl acetate (500 mL), and diluted aqueous ammonia (200 mL) were added
|
Type
|
FILTRATION
|
Details
|
Undissolved material was filtered off-
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CN(C2=CC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 192.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |